molecular formula C2H5NO2 B567140 Nitroethane-2,2,2-d3 CAS No. 1219802-04-6

Nitroethane-2,2,2-d3

Cat. No.: B567140
CAS No.: 1219802-04-6
M. Wt: 78.085
InChI Key: MCSAJNNLRCFZED-FIBGUPNXSA-N
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Description

Nitroethane-2,2,2-d3 is a deuterated form of nitroethane, where the hydrogen atoms are replaced with deuterium. This compound has the chemical formula C2H2D3NO2 and is used primarily in scientific research due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing nitroethane involves reacting sodium ethyl sulfate with a metal nitrite, such as sodium nitrite or potassium nitrite. This reaction displaces the sulfate group in sodium ethyl sulfate with the nitrite group, resulting in the formation of nitroethane . For the deuterated version, deuterated reagents would be used to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of nitroethane typically involves the nitration of propane with nitric acid at high temperatures (350–450 °C). This exothermic reaction produces several nitroalkanes, including nitroethane . The deuterated version would require the use of deuterated starting materials to achieve the desired isotopic composition.

Chemical Reactions Analysis

Types of Reactions

Nitroethane-2,2,2-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the substituent introduced, such as alkyl or acyl derivatives.

Scientific Research Applications

Isotope Labeling in Organic Synthesis

Nitroethane-2,2,2-d3 is primarily used as a labeled compound in synthetic organic chemistry. Its deuterated nature allows researchers to trace reaction pathways and mechanisms through NMR spectroscopy and mass spectrometry. The incorporation of deuterium can significantly alter the kinetics and thermodynamics of chemical reactions, providing insights into reaction mechanisms.

Pharmaceutical Development

Nitroethane derivatives are crucial in the synthesis of pharmaceutical compounds. This compound can be employed in the reductive amination processes to generate amines from nitro compounds. This method has been highlighted as a sustainable approach to synthesizing secondary and tertiary amines, which are key components in many drugs .

Chiral Synthesis

The compound plays a significant role in asymmetric synthesis. It can be utilized in enantioselective reactions, such as the nitro-Mannich reaction, which is essential for creating optically active compounds necessary for pharmaceutical applications . The stereochemistry of products derived from this compound can be controlled through various catalytic systems.

Case Study 1: Synthesis of Chiral Amines

A recent study demonstrated the use of this compound in synthesizing chiral amines via a one-pot reductive alkylation method. The research highlighted the efficiency of using deuterated nitroalkanes to improve yields and selectivity in producing pharmacologically relevant amines .

Case Study 2: Mechanistic Studies Using NMR

In another study focusing on reaction mechanisms, researchers utilized this compound to elucidate the pathways involved in the formation of complex organic molecules. By tracking the deuterium label through various intermediates using NMR spectroscopy, they provided detailed insights into the reaction dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitroethane-2,2,2-d3 is unique due to its deuterium atoms, which provide distinct isotopic labeling useful in various research applications. This isotopic substitution can significantly affect the compound’s physical and chemical properties, making it valuable for studying reaction mechanisms and metabolic pathways .

Biological Activity

Nitroethane-2,2,2-d3 is a deuterated form of nitroethane, an organic compound with the formula C₂H₅NO₂. This compound has garnered interest in various fields due to its biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

This compound is produced through the nitration of ethane using nitric acid. The deuterated variant is synthesized by substituting hydrogen atoms with deuterium isotopes, which can be useful in tracing studies and understanding metabolic pathways. The compound exhibits a fruity odor and is a colorless oily liquid under standard conditions .

Biological Activity Overview

Nitro compounds, including this compound, are known for their diverse biological activities. The nitro group (–NO₂) is a significant pharmacophore that can influence the interaction of compounds with biological systems. This compound has been studied for various biological effects:

  • Antimicrobial Activity : Nitro compounds typically exhibit antimicrobial properties. The nitro group can undergo reduction in microbial cells, leading to the generation of reactive intermediates that can damage cellular components . Studies have indicated that nitroethane derivatives may have potential as antimicrobial agents against bacteria such as H. pylori and M. tuberculosis.
  • Antineoplastic Properties : Research has shown that certain nitro compounds possess antitumor activity. The mechanism often involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group within cancer cells . this compound may exhibit similar properties and could be explored further as a potential anticancer agent.
  • Neurotoxic Effects : While exploring its biological activity, it is crucial to consider the neurotoxic potential of nitro compounds. Nitroethane has been reported to cause neurotoxic effects in animal studies, including symptoms such as dyspnea and pulmonary edema . Understanding these toxicological aspects is essential for evaluating its safety profile.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with nitro compounds:

  • Study on Antimicrobial Activity : A recent review highlighted the broad spectrum of antimicrobial activity exhibited by nitro compounds. It was noted that derivatives with varying substituents on the nitro group showed differing levels of efficacy against various pathogens . this compound could be evaluated for its effectiveness against specific strains.
  • Antineoplastic Activity Investigation : Another study focused on the synthesis of novel nitro derivatives and their evaluation against cancer cell lines. The findings suggested that certain modifications to the nitro group could enhance cytotoxicity towards tumor cells . this compound's structure may provide insights into optimizing its antitumor activity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against H. pylori, M. tuberculosis ,
AntineoplasticInduces cytotoxicity in cancer cell lines
Neurotoxic EffectsCauses respiratory distress and other symptoms

Q & A

Basic Questions

Q. What are the key physicochemical properties of Nitroethane-2,2,2-d3_33​, and how do isotopic substitutions influence its behavior in reactions?

Nitroethane-2,2,2-d3_3 (C2_2D3_3NO2_2) shares the same functional groups as non-deuterated nitroethane but exhibits isotopic effects due to deuterium substitution. Key properties include a molecular weight of 92.09 g/mol (vs. 89.07 g/mol for non-deuterated) and altered vibrational frequencies in IR spectroscopy (e.g., C-D stretching at ~2100 cm1^{-1} vs. C-H at ~2900 cm1^{-1}). Isotopic effects can reduce reaction rates in processes involving C-H bond cleavage, such as nucleophilic substitutions or reductions, due to kinetic isotope effects (KIEs). For characterization, consult NIST spectral databases for deuterated compounds .

Q. What safety protocols are critical when handling Nitroethane-2,2,2-d3_33​ in laboratory settings?

While specific toxicological data for Nitroethane-2,2,2-d3_3 may be limited, general precautions for nitroalkanes apply:

  • Use fume hoods to avoid inhalation of vapors (P261) .
  • Wear nitrile gloves, protective eyewear, and lab coats to prevent skin/eye contact .
  • Store in airtight containers away from ignition sources, as nitroethane is flammable .
  • Dispose of waste via approved hazardous waste programs to mitigate environmental risks .

Q. How can researchers synthesize Nitroethane-2,2,2-d3_33​ with high isotopic purity?

A common method involves deuterating nitroethane precursors. For example:

  • Deuteration of Acetaldehyde-d4_4 : React CH3_3CDO with NaNO2_2 in acidic conditions to yield C2_2D3_3NO2_2 .
  • Isotopic Exchange : Treat nitroethane with D2_2O under catalytic conditions (e.g., using Pd/C) to replace hydrogens with deuterium. Monitor purity via 2^2H NMR (δ ~1.5 ppm for CD3_3) .

Advanced Research Questions

Q. What analytical techniques are most effective for quantifying isotopic purity and monitoring deuterium loss in Nitroethane-2,2,2-d3_3 during reactions?

  • Mass Spectrometry (MS) : High-resolution MS detects isotopic peaks (e.g., m/z 92.09 for [M]+^+) and quantifies deuterium retention.
  • NMR Spectroscopy : 2^2H NMR distinguishes deuterated positions, while 1^1H NMR identifies residual protio impurities.
  • Isotope Ratio Monitoring (IRM) : Coupled with GC-MS, this tracks KIEs in reaction intermediates .

Q. How can conflicting data on reaction yields involving Nitroethane-2,2,2-d3_33​ be resolved?

Contradictions often arise from isotopic impurities or solvent effects. To address this:

  • Validate Isotopic Purity : Use MS/NMR to confirm ≥98% deuteration.
  • Control Solvent Isotopologues : Avoid deuterated solvents (e.g., DMSO-d6_6) unless necessary, as they may introduce confounding KIEs.
  • Replicate Experiments : Cross-check results with independent syntheses and reference methods from peer-reviewed studies (e.g., Hass et al. 1936 for nitroethane kinetics) .

Q. What experimental designs are optimal for studying the role of Nitroethane-2,2,2-d3_3 in kinetic isotope effect (KIE) studies?

  • Competitive KIE Experiments : Compare reaction rates of deuterated vs. non-deuterated nitroethane in the same system.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict KIEs and validate with experimental data.
  • In Situ Monitoring : Employ techniques like stopped-flow NMR or Raman spectroscopy to track deuterium retention in real time .

Q. Tables for Reference

Property Nitroethane-2,2,2-d3_3 Non-Deuterated Nitroethane
Molecular FormulaC2_2D3_3NO2_2C2_2H5_5NO2_2
Boiling Point~114°C (estimated)114°C
Key IR AbsorptionsC-D: ~2100 cm1^{-1}C-H: ~2900 cm1^{-1}
Typical KIE (C-H vs. C-D)2–7 (dependent on mechanism)N/A

Q. Methodological Recommendations

  • Literature Search : Use SciFinder or Reaxys to locate synthesis protocols and spectral data, filtering for peer-reviewed journals post-2000 .
  • Data Validation : Cross-reference NIST databases for physicochemical properties and spectral signatures .
  • Contradiction Analysis : Apply Bradford’s principles for rigorous data evaluation, emphasizing reproducibility and source credibility .

Properties

IUPAC Name

1,1,1-trideuterio-2-nitroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSAJNNLRCFZED-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By substituting 5-amino-1,3-benzodioxole for 4-(trifluoromethyl)aniline in a, and then substituting the appropriate substituted propiolic ester for ethyl propiolate and/or the appropriate stubstituted nitromethane for nitroethane in a, the identical process gives 4-(1,3-benzodioxol-5-aminocarbonyl)-3-methylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl])-3,5-dimethylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropyl-5-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-cyclopropylisoxazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted propiolic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
nitroethane
Name
3,5-dimethylisoxazole
[Compound]
Name
4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-cyclopropylisoxazole

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